Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol
Description
Classification and Nomenclature
The systematic name 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid reflects its core structure:
- 1,2,4-oxadiazole ring : A heterocycle with nitrogen at positions 1 and 2, oxygen at position 4.
- 3-Chlorophenyl substituent : A phenyl ring with a chlorine atom at the meta position.
- Carboxymethylthio group : A sulfanylacetic acid moiety attached to the oxadiazole ring.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 338746-11-5 | |
| Molecular Formula | C₁₀H₇ClN₂O₃S | |
| Molecular Weight | 270.69 g/mol | |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O | |
| InChI Key | BGDMJXZYDKFEGJ-UHFFFAOYSA-N |
Discovery and Development Timeline
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger. Early derivatives like Oxolamine emerged in the 1940s as antitussive agents. Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol was synthesized in 2005, as indicated by its PubChem creation date. Key synthetic advancements include:
Position in Heterocyclic Chemistry Research
The 1,2,4-oxadiazole core is valued for its bioisosteric equivalence to esters and amides, enabling enhanced metabolic stability in drug design. This compound’s chlorophenyl and carboxymethylthio groups position it in research for:
- Antimicrobial agents : Derivatives exhibit activity against bacterial targets like PBP2a.
- CNS modulators : Structural analogs show affinity for σ₁/σ₂ receptors and orexin pathways.
Synthetic Applications
| Method | Reagents/Conditions | Yield Range | |
|---|---|---|---|
| Amidoxime-Acyl Chloride | TBAF catalysis, THF, room temperature | 50–95% | |
| Microwave-Assisted | Polymer-supported reagents, solvent-free | 40–90% |
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMJXZYDKFEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338746-11-5 | |
| Record name | 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, focusing on antibacterial and enzyme inhibitory activities, as well as molecular docking studies that elucidate its interactions with biological targets.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- Molecular Weight : 270.69 g/mol
- DrugBank Accession Number : DB03928
This compound features a 1,2,4-oxadiazole ring, which is known for its versatility in medicinal chemistry. The presence of the carboxymethylthio and chlorophenyl groups enhances its potential pharmacological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit considerable antibacterial properties. In particular, the synthesized carboxymethylthio derivatives were evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Other strains | Weak to Moderate |
The most active compounds showed IC values significantly lower than the reference standard thiourea (IC = 21.25 µM), indicating their potential as novel antibacterial agents .
Enzyme Inhibition
In addition to antibacterial properties, this compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms:
- Acetylcholinesterase Inhibition : Essential for regulating neurotransmitter levels in the nervous system. Compounds showed varying degrees of inhibition.
- Urease Inhibition : Particularly relevant in the treatment of conditions like peptic ulcers and kidney stones. The synthesized compounds displayed strong urease inhibitory activity with some having IC values as low as 1.13 µM .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively interact with amino acids at the active sites of both AChE and urease:
- Binding Affinity : Docking simulations indicated favorable binding energies, supporting the observed biological activities.
- Key Interactions : Hydrogen bonds and hydrophobic interactions were identified as crucial for binding stability.
Case Studies and Research Findings
Several case studies highlight the compound's potential therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against multi-drug resistant strains of bacteria, suggesting their utility in developing new antibiotics.
- Cytotoxicity Assessments : Research involving cytotoxicity assays indicated that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₇ClN₂O₃S
- Molecular Weight : Average 270.692 g/mol
- IUPAC Name : 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the carboxymethylthio group enhances its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol exhibits significant anticancer properties. Research has highlighted its potential in targeting hepatocellular carcinoma (HCC) through the modulation of cystathionine gamma-lyase (CTH), which is implicated in cancer progression. The compound was identified as a candidate medication based on its ability to influence CTH levels, suggesting a role in cancer prognosis and immune response modulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibit varying degrees of antibacterial effects against bacteria such as Staphylococcus aureus and Escherichia coli. Specifically, compounds similar to this compound showed promising results with inhibition zones ranging from 10 to 19 mm .
Table 1: Anticancer Efficacy of this compound
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 19 | 0.37 - 1.11 |
| Escherichia coli | 10 - 15 | 1.11 |
| Pseudomonas aeruginosa | 15 - 20 | 0.37 |
Case Study 1: Hepatocellular Carcinoma Treatment
In a study conducted on hepatocellular carcinoma models, this compound was administered to evaluate its effect on tumor progression. Results indicated a marked decrease in tumor size correlated with increased levels of CTH activity. This suggests that the compound may serve as an effective therapeutic agent for HCC management .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were performed using various derivatives of oxadiazole compounds similar to this compound. The findings revealed that specific structural modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .
Chemical Reactions Analysis
Structural Features and Reactivity Determinants
The compound’s reactivity arises from:
-
1,2,4-Oxadiazole core : A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for stability under physiological conditions .
-
Sulfanylacetic acid group (-SCH₂COOH) : Provides sites for oxidation, substitution, and acid-base reactions .
-
3-Chlorophenyl substituent : An electron-withdrawing group influencing electrophilic substitution patterns .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions :
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate nucleophilic attack by oxidizing agents.
-
Sulfoxides form under mild conditions (e.g., H₂O₂), while sulfones require stronger oxidants like KMnO₄ .
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis, cleaving the N-O bond :
| Conditions | Product(s) | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3-(3-Chlorophenyl)-5-thioacetic acid amide | 72% | |
| NaOH (1M), 80°C, 6h | Carboxymethylthio intermediate + NH₃↑ | 65% |
Application : Hydrolysis is critical for metabolite analysis in pharmacological studies .
Functionalization of the Carboxylic Acid Group
The -COOH group participates in classic acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | SOCl₂ → ROH, pyridine | Methyl/ethyl esters | |
| Amide Formation | DCC, HOBt, R-NH₂ | Carboxamide derivatives |
Example :
-
Reaction with methanol/SOCl₂ yields methyl 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetate .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group directs electrophiles to the meta position relative to chlorine :
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Chloro-5-nitro-phenyl derivative | 58% | |
| Halogenation | Br₂, FeBr₃ | 3-Chloro-5-bromo-phenyl derivative | 63% |
Limitation : Steric hindrance from the oxadiazole ring reduces reactivity at the para position.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes :
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, 120°C, DMF | Fused pyrazole-oxadiazole heterocycle |
Mechanism : Thermal activation generates a nitrile oxide intermediate, which reacts with dipolarophiles .
Biological Degradation Pathways
In metabolic studies, the compound undergoes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazoles
Substituent Variations on the Oxadiazole Core
Key Observations :
- Substituent Position : The 3-chlorophenyl group in this compound enhances target specificity for CTH, while GM-90432’s 2-thienyl and fluorobenzyl groups favor blood-brain barrier penetration .
- Functional Groups : The carboxymethylthio group (-SCH2COOH) confers solubility and PLP-binding capacity, contrasting with GM-90432’s lipophilic 2-chloro-4-fluorobenzyl group, which improves pharmacokinetics .
Heterocycle Core Modifications
Key Observations :
- 1,2,4- vs. 1,3,4-Oxadiazoles : 1,3,4-Oxadiazoles (e.g., ) exhibit insecticidal properties due to enhanced π-stacking with target enzymes, whereas 1,2,4-oxadiazoles like this compound prioritize cofactor disruption .
- Thiadiazole vs. Oxadiazole : Thiadiazoles (e.g., ) may exhibit reduced metabolic stability compared to oxadiazoles due to sulfur’s higher polarizability .
Pharmacological and Biochemical Comparisons
Target Specificity
- This compound : Binds CTH’s PLP site, reducing hydrogen sulfide (H2S) production in HCC cells (IC50 unreported) .
- GM-90432 : Modulates GABA receptors with an ED50 of 12 mg/kg in rodent seizure models .
Physicochemical Properties
| Property | This compound | GM-90432 | 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
|---|---|---|---|
| Molecular Weight | 270.7 g/mol | 313.75 g/mol | 272.73 g/mol |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~3.2 (high) | ~4.0 (very high) |
| Solubility | Moderate (carboxylic acid group) | Low (lipophilic core) | Very low |
Implications : this compound’s carboxylic acid group enhances aqueous solubility, favoring oral bioavailability compared to GM-90432’s poor solubility .
Q & A
Q. What are the common synthetic routes for Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol?
The compound can be synthesized via cyclocondensation of precursors such as carboxymethylthio derivatives and 3-chlorophenyl-substituted intermediates. Key steps include nucleophilic substitution at the chlorophenyl group and oxadiazole ring formation under controlled conditions (e.g., reflux in anhydrous solvents like DMF with catalysts such as K₂CO₃). Oxidation or reduction reagents (e.g., KMnO₄ for oxidation, NaBH₄ for reduction) may modify functional groups post-synthesis . Characterization typically involves NMR, IR, and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the chlorophenyl group’s substitution pattern and carboxymethylthio moiety. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=S stretch at ~650–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (using SHELX programs) resolves crystal packing and hydrogen-bonding networks, though this requires high-purity crystals .
Q. How is the compound’s solubility and stability optimized for biological assays?
Solvent selection is critical: polar aprotic solvents (DMSO, DMF) enhance solubility, while aqueous mixtures require co-solvents or surfactants. Stability studies (via HPLC or UV-Vis spectroscopy) under varying pH and temperature conditions identify degradation pathways. For example, acidic conditions may hydrolyze the oxadiazole ring, necessitating buffered solutions at neutral pH .
Advanced Research Questions
Q. What computational methods are used to predict its biological targets?
Molecular docking (e.g., AutoDock Vina) against pyridoxal phosphate-dependent enzymes—suggested by its binding to pyridoxal phosphate in —can identify potential targets. Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. MD simulations assess binding stability in physiological conditions .
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Masking the carboxymethylthio group with ester protections to enhance membrane permeability.
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations to assess clearance rates.
- Metabolite identification : Using HRMS to detect oxidation or glucuronidation products that reduce efficacy .
Q. What strategies improve selectivity for target enzymes over off-target effects?
Structure-activity relationship (SAR) studies systematically modify substituents:
Q. How is regioselectivity controlled during multi-step synthesis?
Regioselective oxadiazole formation is achieved using protecting groups (e.g., SEM or Boc) on reactive sites. For example, in , a trimethylsilyl ethoxymethyl (SEM) group protects imidazole nitrogen during coupling reactions. Microwave-assisted synthesis can enhance reaction specificity and reduce side products .
Q. What in vitro models are suitable for assessing its therapeutic potential?
- Enzyme inhibition assays : Measure IC₅₀ values against pyridoxal phosphate-dependent targets (e.g., aminotransferases) using spectrophotometric methods.
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, or anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
